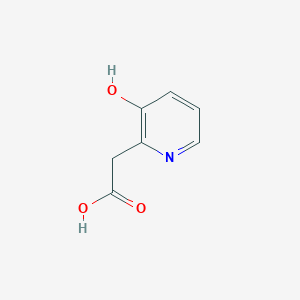

2-(3-Hydroxypyridin-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Hydroxypyridin-2-yl)acetic acid is a compound with the molecular formula C7H7NO3 . It is also known as hydroxy (3-pyridinyl)acetic acid .

Synthesis Analysis

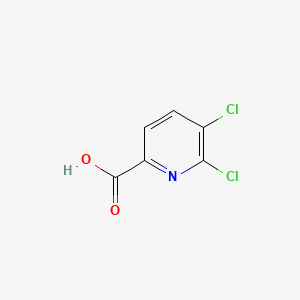

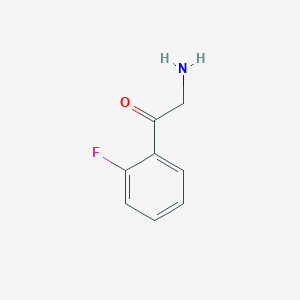

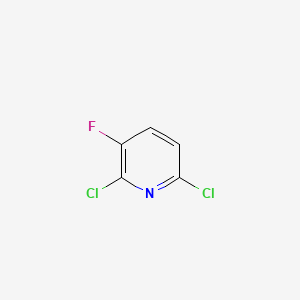

The synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid involves the condensation of substituted 2-aminopyridines with α-halo ketones . A significant disadvantage of this method is the low total yield of the target product, an aspect inherent to a multistage process .Molecular Structure Analysis

The molecular structure of 2-(3-Hydroxypyridin-2-yl)acetic acid features a furan ring which bears a nitro group . The crystal structure features two strong N–H…O hydrogen bonds with different packing motifs .Physical And Chemical Properties Analysis

2-(3-Hydroxypyridin-2-yl)acetic acid has a molecular weight of 153.14 . It is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Chelating Agent for Metal Ions

2-(3-Hydroxypyridin-2-yl)acetic acid can act as a chelating agent due to its ability to bind metal ions. This property is useful in various fields such as environmental science, where it can be used to remove heavy metals from wastewater through chelation therapy .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including pharmaceuticals and agrochemicals .

Catalysis

In chemical reactions, 2-(3-Hydroxypyridin-2-yl)acetic acid can be used as a catalyst to accelerate reaction rates. This is particularly valuable in industrial processes where efficiency and speed are crucial .

Biological Studies

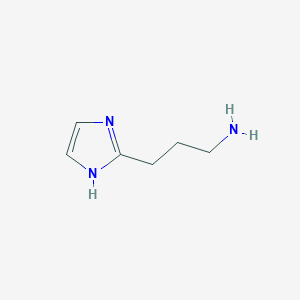

Due to its structural similarity to some biomolecules, this compound is used in biological studies to understand the behavior of enzymes and other proteins that interact with pyridine-based molecules .

Pharmaceutical Research

It has potential applications in pharmaceutical research, particularly in the development of new drugs that target neurological disorders, as the pyridine moiety is a common structure in many neuroactive substances .

Material Science

2-(3-Hydroxypyridin-2-yl)acetic acid can be utilized in material science for the development of new materials with specific properties, such as enhanced conductivity or photoreactivity .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for the detection and quantification of metal ions, owing to its chelating abilities .

Agricultural Chemistry

The compound’s role in the synthesis of heterocyclic compounds extends to agricultural chemistry, where it can be used to create pesticides and herbicides with improved efficacy .

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Some studies suggest that hydroxyl pyridinones, a class of compounds to which 2-(3-hydroxypyridin-2-yl)acetic acid belongs, may have antioxidative properties and could be involved in the inhibition of aldose reductase (alr2) .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(3-Hydroxypyridin-2-yl)acetic acid is not well documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that these conditions may be important for maintaining its stability.

properties

IUPAC Name |

2-(3-hydroxypyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-3-8-5(6)4-7(10)11/h1-3,9H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMFWRYKYHQKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538991 |

Source

|

| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69022-71-5 |

Source

|

| Record name | 3-Hydroxy-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69022-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)

![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)